VPS34 inhibitor 1
概要
説明
VPS34 inhibitor 1, also known as Compound 19 or PIK-III analogue, is a potent and selective inhibitor of VPS34 . It inhibits the phosphorylation of phosphatidylinositol (PtdIns) by recombinant insect cell expressed Vps34-Vps15 complex with an IC50 of 25 nM . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .
Chemical Reactions Analysis
VPS34 inhibitor 1 inhibits the phosphorylation of PtdIns by recombinant insect cell expressed Vps34-Vps15 complex . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .
科学的研究の応用
Role in Autophagy and Cancer Therapy : VPS34 is involved in vesicle trafficking and autophagy, making it an attractive target for cancer treatment. Inhibitors like SAR405 and compound 31 exhibit potent activity and selectivity for VPS34, with potential applications in solid tumors (Pasquier et al., 2014), (Ronan et al., 2014).
Oral Bioavailability for Therapeutic Use : The design of orally bioavailable VPS34 inhibitors, such as compound 5, highlights advancements in targeting VPS34 for therapeutic purposes, potentially aiding in cancer treatment (Hu et al., 2021).
Development of Antifungal Agents : VPS34's role in fungi positions it as a target for new antifungal treatments. Inhibitors with potential for repurposing in fungal infection treatments have been explored, emphasizing the need for specific inhibitors for fungal VPS34 (Valdés-Tresanco et al., 2021).
Antileukemic Activity : VPS34-IN1, a specific inhibitor, has demonstrated antileukemic activity in acute myeloid leukemia (AML), offering insights into the treatment of this aggressive disease (Meunier et al., 2020).
Potential in SARS-CoV-2 Treatment : Studies show that VPS34 inhibitors suppress SARS-CoV-2 replication, suggesting potential applications in COVID-19 treatment (Williams et al., 2021).
Role in Platelet Activation and Thrombosis : Research indicates that VPS34 positively regulates platelet activation and thrombosis, offering insights into cardiovascular diseases and potential therapeutic targets (Liu et al., 2017).
Exploring Autophagy Inhibitors : The study of VPS34 in the context of autophagy has been crucial for developing specific inhibitors, shedding light on its structural and functional aspects (Miller et al., 2010).
Safety And Hazards
特性
IUPAC Name |
1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIGGCBXFIZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VPS34 inhibitor 1 |
Synthesis routes and methods
Procedure details
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。